Triphenyl tin-N,N-dimethyl dithiocarbamate is classified as an organotin compound. Organotin compounds are widely studied for their antifungal, antibacterial, and anticancer properties. This specific compound is noted for its cytotoxic effects against various cancer cell lines, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of triphenyl tin-N,N-dimethyl dithiocarbamate typically involves the reaction of triphenyltin chloride with N,N-dimethyl dithiocarbamate. The general procedure can be outlined as follows:
This method yields the desired organotin complex with good purity and yield, allowing further characterization and analysis.
The molecular structure of triphenyl tin-N,N-dimethyl dithiocarbamate can be described as follows:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used to confirm the molecular structure and identify functional groups.
Triphenyl tin-N,N-dimethyl dithiocarbamate participates in various chemical reactions, including:
These reactions are crucial for understanding the compound's behavior in biological systems and its potential applications in medicine.
The mechanism of action of triphenyl tin-N,N-dimethyl dithiocarbamate primarily involves its interaction with cellular components leading to cytotoxicity:
Studies have shown that these mechanisms lead to significant cytotoxic effects on various cancer cell lines, highlighting the compound's potential as an anticancer agent.
The physical and chemical properties of triphenyl tin-N,N-dimethyl dithiocarbamate include:
These properties influence its application in various scientific fields, particularly in medicinal chemistry.
Triphenyl tin-N,N-dimethyl dithiocarbamate has several significant applications:
Triphenyl tin-N,N-dimethyl dithiocarbamate (chemical formula: C~21~H~21~NS~2~Sn, CAS No: 1803-12-9) exemplifies a triphenyltin(IV) dithiocarbamate complex where the tin center is coordinated to three phenyl groups and one N,N-dimethyldithiocarbamate ligand [4] [7]. The compound crystallizes in structures characterized by significant distortion around the tin center. X-ray diffraction studies reveal that the tin atom in such complexes typically adopts a five-coordinate, distorted trigonal bipyramidal geometry or a six-coordinate, distorted octahedral geometry, depending on the specific ligand and crystallization conditions [8]. In the solid state, the N,N-dimethyldithiocarbamate ligand exhibits asymmetric chelation, with distinct Sn-S bond lengths reflecting the trans influence of the phenyl groups [8]. The C-S bond lengths within the dithiocarbamate moiety display partial double-bond character (typically 1.70-1.75 Å), indicative of electron delocalization across the N-C-S~2~ fragment. This electronic delocalization contributes to the stability of the complex and influences its biological interactions. The Sn-C bond lengths involving the phenyl groups generally range between 2.10-2.15 Å, while the Sn-S bonds are longer, typically falling within 2.40-2.50 Å [8]. The compound demonstrates moderate solubility in chlorinated organic solvents (dichloromethane, chloroform) but limited solubility in alcohols and water, a property directly linked to its predominantly organic character and significant lipophilicity [8]. This lipophilicity is a critical factor influencing its cellular uptake and biological activity, as it facilitates passive diffusion through biological membranes [2] [3].
The chemistry of organotin(IV) compounds dates back to 1849 with the synthesis of diethyltin diiodide by Edward Frankland, but significant interest in organotin dithiocarbamates emerged later in the 20th century alongside the broader development of dithiocarbamate coordination chemistry [2]. Dithiocarbamate ligands themselves have a long history, with applications initially centered around their metal-chelating properties in analytical chemistry and the rubber vulcanization industry (e.g., disulfiram and thiram) [2] [10]. The synthesis of organotin(IV) dithiocarbamate complexes like triphenyl tin-N,N-dimethyl dithiocarbamate generally proceeds via straightforward metathesis reactions. This involves reacting triphenyltin chloride (or similar halide) with the sodium or ammonium salt of N,N-dimethyldithiocarbamic acid in suitable solvents such as ethanol, methanol, or acetone [2] [8]. The reaction benefits from the strong affinity of the soft sulfur donors of the dithiocarbamate ligand for the borderline Lewis acidic tin(IV) center, following the Hard-Soft Acid-Base (HSAB) principle [2]. Historically, triphenyltin derivatives, including triphenyl tin-N,N-dimethyl dithiocarbamate, found primary industrial and agricultural application as potent fungicides and biocides. Their effectiveness stems from their ability to disrupt microbial membrane integrity and inhibit key enzymatic processes, particularly in fungi and bacteria [10]. Beyond biocidal applications, these compounds serve as valuable single-source precursors for the synthesis of tin sulfide (SnS) nanoparticles via controlled thermal decomposition. The resulting nanoparticles possess applications in photovoltaic devices and semiconductor technologies [2]. Within fundamental organometallic chemistry, triphenyl tin dithiocarbamates have been instrumental in studying the structural diversity and bonding preferences of tin(IV). Investigations using techniques like ¹¹⁹Sn NMR spectroscopy, Mössbauer spectroscopy, and X-ray crystallography on these complexes have provided deep insights into the influence of substituents on coordination geometry, trans influence effects, and the relationship between structure and reactivity at the tin center [2] [8].
Triphenyl tin-N,N-dimethyl dithiocarbamate belongs to a class of organotin(IV) dithiocarbamates demonstrating significant potential as anticancer agents, positioning them as compelling alternatives or complements to established metallodrugs like cisplatin. Recent research highlights their potent cytotoxicity against diverse cancer cell lines, including leukemias and solid tumors [3] [9]. Mechanistic studies reveal distinct pathways compared to platinum-based drugs. While cisplatin primarily exerts its effect through DNA cross-linking, leading to replication inhibition and apoptosis, triphenyl tin dithiocarbamates induce cytotoxicity via multifaceted mechanisms. These include: 1) Mitochondrial Targeting: Disruption of mitochondrial membrane potential (ΔΨm), triggering the intrinsic apoptotic pathway characterized by cytochrome c release, caspase-9 and caspase-3 activation, and poly(ADP-ribose) polymerase (PARP) cleavage [3]. 2) Reactive Oxygen Species (ROS) Generation: Elevation of intracellular ROS levels, causing oxidative stress that damages cellular macromolecules and promotes apoptosis [9]. 3) Cell Cycle Arrest: Induction of cell cycle arrest at specific checkpoints (e.g., G0/G1, S, or G2/M phases), preventing uncontrolled proliferation [3]. 4) Enzyme Inhibition: Potential inhibition of critical enzymes like thioredoxin reductase, involved in cellular redox regulation [9]. The specific triphenyltin(IV) dithiocarbamate complexes exhibit remarkable cytotoxic potency. Studies using the Jurkat E6.1 human T-acute lymphoblastic leukemia cell line demonstrated IC~50~ values ranging from 0.67 µM to 0.94 µM for triphenyltin(IV) complexes with various dithiocarbamate ligands (including N,N-dimethyl, diisopropyl, diallyl, and diethyl derivatives) [3]. This potency often surpasses that of clinically used drugs like vincristine in cytotoxicity assays and is significantly higher than cisplatin against certain leukemia models [3]. Furthermore, a key advantage suggested by in vitro studies is their ability to induce apoptosis as the primary mode of cell death. For instance, triphenyltin(IV) diisopropyl dithiocarbamate (ODTC 3) induced 87.5% apoptosis (59.7% early, 27.8% late) in Jurkat cells, minimizing the inflammatory responses typically associated with necrosis [3]. Critically, organotin(IV) dithiocarbamates like triphenyl tin-N,N-dimethyl dithiocarbamate may exhibit activity against cancer cells exhibiting resistance to cisplatin. Their distinct mechanisms of action, reliance on different cellular targets (mitochondria vs. nuclear DNA), and ability to bypass conventional resistance pathways (e.g., enhanced DNA repair or reduced cisplatin uptake) contribute to this potential [2] [9]. The lipophilicity conferred by the phenyl rings and the organic dithiocarbamate ligand enhances cellular uptake compared to more hydrophilic platinum drugs, potentially overcoming efflux-based resistance mechanisms [2] [8]. The selectivity and potency of these complexes are highly structure-dependent. The triphenyltin(IV) derivatives consistently demonstrate superior cytotoxic activity compared to diphenyltin(IV) or dimethyltin(IV) analogs. For example, triphenyltin(IV) diisopropyl dithiocarbamate (ODTC 3, IC~50~ = 0.67 µM) was significantly more potent than its diphenyltin(IV) counterpart (ODTC 1, IC~50~ = 1.45 µM) and dimethyltin(IV) analogs (ODTC 7, IC~50~ = 3.40 µM) against Jurkat cells [3]. Similarly, the nature of the dithiocarbamate ligand (N,N-dimethyl, diethyl, diallyl, diisopropyl) subtly modulates activity and selectivity, influencing interactions with cellular targets and pharmacokinetic properties [3] [8].
Table 2: Comparative Cytotoxic Activity of Organotin(IV) Dithiocarbamates vs. Reference Drugs in Jurkat E6.1 Leukemia Cells [3]
Compound | Chemical Class | IC~50~ (µM ± SD) | Primary Mode of Cell Death | Cell Cycle Arrest Phase |
---|---|---|---|---|
ODTC 3 (Triphenyltin Diisopropyl DTC) | Triphenyltin(IV) Dithiocarbamate | 0.67 ± 0.06 | Apoptosis (87.5% total) | Multiple Phases |
ODTC 4 (Triphenyltin Diallyl DTC) | Triphenyltin(IV) Dithiocarbamate | 0.94 ± 0.08 | Apoptosis (88.3% total) | Multiple Phases |
ODTC 5 (Triphenyltin Diethyl DTC) | Triphenyltin(IV) Dithiocarbamate | 0.92 ± 0.05 | Apoptosis (83.0% total) | Multiple Phases |
ODTC 1 (Diphenyltin Diisopropyl DTC) | Diphenyltin(IV) Dithiocarbamate | 1.45 ± 0.02 | Apoptosis (25.4% total) | Not Dominant |
ODTC 7 (Dimethyltin Diethyl DTC) | Dimethyltin(IV) Dithiocarbamate | 3.40 ± 0.25 | Data Not Fully Reported | Data Not Fully Reported |
Vincristine (Positive Control) | Vinca Alkaloid | 0.24 ± 0.02 | Cytostatic Effect (Not Cytotoxic) | Not Applicable |
Table 3: Key Mechanistic Differences Between Triphenyltin Dithiocarbamates and Cisplatin [2] [3] [9]
Characteristic | Triphenyltin Dithiocarbamates | Cisplatin | Implication for Therapy |
---|---|---|---|
Primary Molecular Target | Mitochondria; Redox Enzymes (e.g., TrxR) | Nuclear DNA (Purine bases) | Different resistance profiles; Potential for combination |
Mechanism of Cell Death | Intrinsic Apoptosis (ROS-mediated, ΔΨm loss) | DNA Damage-Triggered Apoptosis | May overcome cisplatin resistance mechanisms |
DNA Interaction | Weak or Indirect (Secondary) | Strong, Covalent Cross-links | Reduced reliance on DNA repair mechanisms |
Lipophilicity | High (Enhanced membrane permeability) | Low (Hydrophilic) | Improved cellular uptake; Potential for CNS penetration |
Resistance Mechanisms | Less characterized; Efflux pumps? | Well-defined (Repair, Influx/Efflux) | Novel mechanism may retain efficacy in resistant tumors |
Spectrum of Activity (Precl.) | Leukemia, Breast, Colon lines [3] [8] | Broad Solid Tumors | Potential application in liquid tumors & resistant cancers |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7